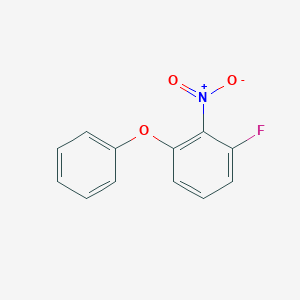

1-Fluoro-2-nitro-3-phenoxybenzene

Description

Significance of Substituted Nitroarenes and Fluoroarenes in Contemporary Chemical Synthesis

Substituted nitroarenes and fluoroarenes are fundamental building blocks in modern organic synthesis, prized for their versatile reactivity and their prevalence in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. nih.govgoogle.com

Nitroarenes are highly valuable synthetic intermediates due to the strong electron-withdrawing nature of the nitro group. libretexts.org This property deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govlibretexts.org More importantly, the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group. libretexts.orglibretexts.org The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex is crucial for this type of transformation. libretexts.org Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, providing a gateway to a vast range of nitrogen-containing compounds such as anilines, amides, and N-heterocycles. oregonstate.edu This reductive transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and polymers. nih.govoregonstate.edu

Fluoroarenes , or aromatic compounds containing one or more fluorine atoms, have seen a surge in importance, especially in medicinal chemistry and materials science. wikipedia.orgsigmaaldrich.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. wikipedia.org Key effects include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug. sigmaaldrich.com

Lipophilicity: Fluorine is the most electronegative element, yet it is also highly lipophilic. This unique combination can enhance a molecule's ability to cross cell membranes, which is often a prerequisite for biological activity. sigmaaldrich.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of a drug candidate. sigmaaldrich.com

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape. sigmaaldrich.com

The synthesis of fluoroarenes can be achieved through various methods, including the Balz-Schiemann reaction or, more recently, through palladium-catalyzed fluorination of aryl triflates and boronic acids. chegg.com The combination of nitro and fluoro substituents on an aromatic ring, as seen in compounds like 1-fluoro-2-nitrobenzene, creates a powerful synthon for SNAr reactions, where the fluoride (B91410) ion serves as an excellent leaving group, activated by the adjacent nitro group. libretexts.org

The Role of Phenoxybenzene Architectures in Bridging Chemical Disciplines

The phenoxybenzene scaffold, also known as a diphenyl ether, is a structural motif where two phenyl rings are linked by an oxygen atom. This simple yet elegant architecture is a privileged scaffold, meaning it is a recurring structural feature in molecules that exhibit significant biological activity. nih.gov Its importance spans multiple chemical disciplines, from medicinal chemistry to materials science.

In medicinal chemistry , the phenoxy group is a key pharmacophore in numerous approved drugs. nih.gov Its presence can be crucial for biological activity by influencing how a molecule interacts with its target. The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt optimal orientations for binding within a receptor pocket. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the phenyl rings can engage in π-π stacking or hydrophobic interactions. nih.gov The diphenyl ether moiety is found in drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-HIV agents. nih.gov

In materials science , diphenyl ether itself is used as a high-temperature heat transfer fluid, often in a eutectic mixture with biphenyl, due to its high thermal stability and wide liquid temperature range. nih.gov Derivatives of diphenyl ether are employed in the synthesis of high-performance polymers, such as polyimides and polyamides, where the ether linkage imparts flexibility and processability without compromising thermal stability. nih.gov The scaffold is also investigated for applications in organic electronics, where it can be incorporated into polymers for organic photovoltaics and other devices.

The synthesis of phenoxybenzene derivatives often involves nucleophilic aromatic substitution or Ullmann condensation reactions, where a phenoxide reacts with an activated aryl halide. nih.gov The presence of electron-withdrawing groups on the aryl halide facilitates this reaction.

Research Trajectories and Scholarly Contributions of 1-Fluoro-2-nitro-3-phenoxybenzene

While this compound is not a widely commercialized or extensively studied compound in its own right, its unique trifunctional structure points toward significant potential as a specialized building block in organic synthesis. Its scholarly contribution lies in its potential to serve as a versatile intermediate for the creation of complex, poly-substituted aromatic compounds. Research trajectories for this molecule can be logically inferred from the known reactivity of its constituent functional groups.

A primary synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction. A plausible approach is the reaction of 1,3-difluoro-2-nitrobenzene (B107855) with sodium phenoxide. In this scenario, the nitro group strongly activates the ortho- and para-positioned fluorine atoms for substitution. The fluorine at the 1-position is ortho to the nitro group, making it highly susceptible to nucleophilic attack by the phenoxide ion.

Plausible Synthesis of this compound:

This reaction scheme is a hypothetical representation of a likely synthetic pathway.

The research value of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and site-selective modifications:

Nucleophilic Aromatic Substitution (SNAr): The remaining fluorine atom at the 1-position is activated by the adjacent nitro group. This allows for the introduction of a second, different nucleophile (e.g., an amine, thiol, or another alkoxide), leading to highly substituted diaryl ether derivatives. This pathway is valuable for constructing complex molecules with precise control over the substitution pattern.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH₂). This transformation would yield 3-fluoro-2-phenoxyaniline, a novel aniline (B41778) derivative. This product could then undergo a vast array of subsequent reactions, such as diazotization (followed by Sandmeyer reactions), acylation, or serve as a monomer for polymer synthesis.

Modulation of the Phenoxy Ring: The terminal phenoxy ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further functionality.

The combination of these reactive sites makes this compound a potentially powerful tool for combinatorial chemistry and the synthesis of libraries of complex molecules for drug discovery and materials science research.

Below is a data table comparing the physical properties of related, simpler compounds, which can serve as a reference for estimating the properties of the target molecule.

Table 1: Physical Properties of Related Aromatic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | 116 °C at 22 mmHg | -9 to -6 |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | 141.10 | 205 | 1.7 |

| 1-Nitro-2-phenoxybenzene | 2214-48-4 | C₁₂H₉NO₃ | 215.21 | Not available | 55-57 |

This table is generated for comparative purposes based on available data for related structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-fluoro-2-nitrobenzene |

| 1,3-difluoro-2-nitrobenzene |

| 3-fluoro-2-phenoxyaniline |

| 1-fluoro-3-nitrobenzene |

| 1-nitro-2-phenoxybenzene |

| Diphenyl ether |

| Biphenyl |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-chloronitrobenzene |

| o-chloronitrobenzene |

| m-chloronitrobenzene |

| 1,3-dinitrobenzene |

| 1-fluoro-3,5-dinitrobenzene |

| 1,3-difluoro-5-nitrobenzene |

| 1,3,5-trinitrobenzene |

| 2,4-dinitro-1-fluorobenzene |

| 1,2-difluoro-4-nitrobenzene |

| 3-chloro-4-fluoro-nitrobenzene |

| 3,4-dichloronitrobenzene |

| 1-chloro-2-fluorobenzene |

| 1-chloro-2-fluoro-3-nitrobenzene |

| 1-chloro-3-fluoro-2-nitrobenzene |

| m-phenoxytoluene |

Structure

3D Structure

Properties

Molecular Formula |

C12H8FNO3 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

1-fluoro-2-nitro-3-phenoxybenzene |

InChI |

InChI=1S/C12H8FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H |

InChI Key |

PQYPLLOLPKMWBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 1 Fluoro 2 Nitro 3 Phenoxybenzene

Chemical Transformations Involving the Nitro Group

The nitro group is a key functional handle, primarily undergoing reduction to the corresponding amine, which opens up a vast array of further chemical modifications.

The reduction of the nitro group in aromatic compounds is a fundamental and widely utilized transformation in organic chemistry. wikipedia.org For 1-fluoro-2-nitro-3-phenoxybenzene, this reaction yields 2-amino-1-fluoro-3-phenoxybenzene, a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions. masterorganicchemistry.comcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. commonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are also effective and often used in industrial-scale synthesis. masterorganicchemistry.com

Table 1: Selected Reagents for the Reduction of this compound

| Reagent | Typical Conditions | Product |

|---|---|---|

| H₂/Pd/C | Methanol or Ethanol, Room Temperature | 2-Amino-1-fluoro-3-phenoxybenzene |

| Fe/HCl | Ethanol/Water, Reflux | 2-Amino-1-fluoro-3-phenoxybenzene |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-1-fluoro-3-phenoxybenzene |

| Na₂S₂O₄ | Dioxane/Water, 80 °C | 2-Amino-1-fluoro-3-phenoxybenzene |

| Zinc/Acetic Acid | Room Temperature | 2-Amino-1-fluoro-3-phenoxybenzene |

Derivatization of the Nitro Functionality for Further Synthetic Elaboration

While complete reduction to an amine is the most common transformation, the nitro group can be involved in other synthetic elaborations. Its powerful electron-withdrawing nature can be harnessed to direct other reactions before it is ultimately transformed. For instance, the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a property that is synthetically useful. ontosight.ai

Furthermore, partial reduction of the nitro group can lead to other functionalities such as nitroso or hydroxylamino derivatives, although these are generally less stable and often serve as transient intermediates. The primary synthetic strategy, however, involves leveraging the nitro group's activating effect and then reducing it to the versatile amino group for subsequent derivatization, such as diazotization followed by substitution, or acylation to form amides. A related compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, has been used as a derivatizing agent for amino acids, highlighting the reactivity imparted by the nitro and fluoro groups. researchgate.net

Reactions at the Fluoro Substituent

The fluorine atom's reactivity is significantly enhanced by the presence of the ortho-nitro group.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group in the ortho position. nih.gov This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles. In SNAr reactions involving halogens, the C-F bond, despite being the strongest carbon-halogen bond, is often the most reactive among the halogens (F > Cl > Br > I) when the reaction proceeds via the formation of a stabilized Meisenheimer complex, as the highly electronegative fluorine atom strongly stabilizes the transition state. doubtnut.com

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoro group to form new C-N, C-O, and C-S bonds, respectively. This reaction is a powerful tool for introducing diverse functionalities onto the benzene (B151609) ring.

Table 2: Nucleophilic Displacement of the Fluoro Group

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | R-NH₂ | N-Substituted-2-nitro-3-phenoxy-aniline |

| Alkoxide | NaOR | 1-Alkoxy-2-nitro-3-phenoxybenzene |

| Thiolate | NaSR | 1-(Alkylthio)-2-nitro-3-phenoxybenzene |

| Hydroxide | NaOH | 2-Nitro-3-phenoxyphenol |

Metal-Mediated Cross-Coupling Reactions Involving the C-F Bond

The activation of C-F bonds for cross-coupling reactions is a challenging yet rapidly developing area of organic synthesis. worktribe.com The inertness of the C-F bond makes its cleavage difficult, but in substrates like this compound, the ortho-nitro group can facilitate this process. worktribe.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, have been reported for the C-F bond functionalization of activated fluoroarenes. worktribe.com

These reactions typically require specific catalyst systems, often involving palladium complexes with appropriate ligands, that can undergo oxidative addition into the strong C-F bond. The directing effect of the nitro group is crucial for the regioselectivity of these transformations. worktribe.com

Table 3: Potential Metal-Mediated Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | 1-Aryl-2-nitro-3-phenoxybenzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 1-(Alkynyl)-2-nitro-3-phenoxybenzene |

| Stille | Organostannane | Pd(PPh₃)₄ | 1-Aryl/Alkyl-2-nitro-3-phenoxybenzene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | N-Substituted-2-nitro-3-phenoxyaniline |

Reactivity of the Phenoxy Group

The phenoxy group in this compound is generally the most stable and least reactive of the three substituents under a wide range of conditions. The diaryl ether linkage is robust and does not typically participate in the reactions involving the nitro and fluoro groups.

Cleavage of the ether bond is possible but requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). These conditions are generally not compatible with the other functional groups present in the molecule, and thus, such transformations are not typically employed selectively. The second aromatic ring of the phenoxy group could undergo electrophilic substitution, but this is beyond the scope of the primary reactivity of the core this compound structure. For most synthetic applications involving this molecule, the phenoxy group is considered a stable spectator moiety.

Cleavage and Modification of the Ether Linkage

The diaryl ether linkage in this compound represents a point of potential chemical transformation. The cleavage of such bonds in diaryl ethers is a challenging but important reaction in organic synthesis.

Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for the cleavage of ethers. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, acidic cleavage would be expected to yield 1-fluoro-2-nitrophenol and a phenyl halide. However, due to the stability of the aryl-oxygen bond, harsh reaction conditions are generally required. masterorganicchemistry.comlibretexts.org

It is important to note that diaryl ethers are generally less reactive towards acidic cleavage than alkyl aryl ethers. libretexts.org The sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack.

Modern synthetic methods offer milder alternatives for ether cleavage. For instance, catalytic systems can be employed to facilitate this transformation under less forcing conditions.

Table 1: Potential Reagents for Ether Linkage Cleavage

| Reagent(s) | General Reaction Type | Expected Products |

| HI or HBr | Acidic Cleavage | 1-Fluoro-2-nitrophenol, Phenyl Halide |

| BBr₃ | Lewis Acid Cleavage | 1-Fluoro-2-nitrophenol, Bromobenzene |

Ortho- and Para-Substitutions on the Phenoxy Ring

The phenoxy group of this compound possesses its own aromatic ring, which can undergo electrophilic substitution reactions. The oxygen atom of the ether linkage is an activating group and an ortho, para-director for electrophilic aromatic substitution on the phenoxy ring. libretexts.orgyoutube.commsu.edu This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic system, stabilizing the arenium ion intermediates formed during attack at the ortho and para positions.

Common electrophilic substitution reactions that could be performed on the phenoxy ring include nitration, halogenation, and Friedel-Crafts reactions. The specific regioselectivity would favor substitution at the positions ortho and para to the ether oxygen.

Table 2: Predicted Products of Electrophilic Substitution on the Phenoxy Ring

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 1-Fluoro-2-nitro-3-(4-nitrophenoxy)benzene, 1-Fluoro-2-nitro-3-(2-nitrophenoxy)benzene |

| Bromination | Br⁺ | 1-Fluoro-2-nitro-3-(4-bromophenoxy)benzene, 1-Fluoro-2-nitro-3-(2-bromophenoxy)benzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-Fluoro-2-nitro-3-(4-acetylphenoxy)benzene, 1-Fluoro-2-nitro-3-(2-acetylphenoxy)benzene |

Cyclization and Rearrangement Reactions Facilitated by Molecular Architecture

The specific arrangement of the fluoro, nitro, and phenoxy groups in this compound creates a molecular architecture conducive to intramolecular cyclization and rearrangement reactions. The presence of a nitro group ortho to the phenoxy substituent is particularly significant.

One of the most relevant transformations is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the attack of a nucleophile from a side chain onto the aromatic ring. wikipedia.org In the context of derivatives of this compound, if a nucleophilic group were present on the phenoxy ring (e.g., a hydroxyl or amino group introduced in a prior step), it could potentially attack the carbon bearing the fluoro group, facilitated by the activating effect of the ortho-nitro group. The Truce-Smiles rearrangement is a related process that occurs with strong bases. rsc.org

Furthermore, the molecule is a precursor for the synthesis of heterocyclic compounds like phenoxazines. Intramolecular cyclization can occur, for instance, after reduction of the nitro group to an amino group. The resulting amine can then undergo a nucleophilic aromatic substitution, displacing the adjacent fluorine atom to form the seven-membered oxazepine ring system, which can then rearrange to the more stable phenoxazine (B87303). The electron-withdrawing nitro group makes the fluorine atom a good leaving group for nucleophilic aromatic substitution.

Advanced Spectroscopic and Computational Characterization Methodologies

Comprehensive Spectroscopic Analyses for Structural Confirmation and Purity

A suite of high-resolution spectroscopic methods is employed to deliver a comprehensive characterization of 1-Fluoro-2-nitro-3-phenoxybenzene, ensuring its structural integrity and the absence of impurities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments offers a comprehensive dataset for its characterization.

¹H NMR: Proton NMR spectra reveal the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The aromatic protons of the two benzene (B151609) rings in this compound exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine, nitro, and phenoxy substituents.

¹³C NMR: Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by the attached atoms and its position within the aromatic rings. nih.govspectrabase.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. huji.ac.ilaiinmr.com The fluorine nucleus has a wide chemical shift range, making it highly sensitive to its local electronic environment. huji.ac.il The ¹⁹F NMR spectrum of this compound will show a characteristic signal whose chemical shift and coupling to neighboring protons provide definitive evidence for the presence and position of the fluorine atom. nih.govresearchgate.netnih.gov

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitro group. researchgate.net The chemical shift of the nitrogen atom in the nitro group is indicative of the electron-withdrawing nature of this functional group and its interaction with the aromatic system.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Interactions |

| ¹H | 6.8 - 8.2 | Multiplets | H-H, H-F |

| ¹³C | 110 - 165 | Singlets (proton-decoupled) | C-F |

| ¹⁹F | -120 to -100 (relative to CFCl₃) | Multiplet | F-H |

| ¹⁵N | +10 to -10 (relative to CH₃NO₂) | Singlet | N/A |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display strong absorption bands corresponding to the stretching and bending vibrations of its key functional groups. spectrabase.com Characteristic peaks for the nitro group (asymmetric and symmetric NO₂ stretching), the C-F bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds confirm the compound's structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. chemicalbook.com The Raman spectrum of this compound would further corroborate the presence of the aromatic rings and the nitro group, often with different selection rules and intensities compared to the infrared spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | 1345 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F | Stretch | 1100 - 1250 | 1100 - 1250 |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. nih.gov For this compound (C₁₂H₈FNO₃), HRMS would provide an exact mass measurement consistent with its chemical formula, thereby confirming its identity and purity. nih.gov

Interactive Data Table: HRMS Data for this compound

| Ion Type | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 234.0561 | Consistent with calculation |

| [M+Na]⁺ | 256.0380 | Consistent with calculation |

| [M]⁺˙ | 233.0485 | Consistent with calculation |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Should this compound be obtained in a crystalline form, single-crystal X-ray crystallography can provide the ultimate structural confirmation. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net Furthermore, it elucidates the nature of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the packing of molecules in the solid state.

Quantum Chemical and Computational Modeling Studies

In conjunction with experimental techniques, computational chemistry offers profound insights into the intrinsic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comglobalresearchonline.netrsc.org For this compound, DFT calculations can predict a range of properties, including:

Optimized Molecular Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: DFT calculations can determine the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and reactivity.

Spectroscopic Properties: Theoretical NMR chemical shifts and vibrational frequencies can be calculated using DFT methods. globalresearchonline.net Comparing these calculated values with experimental spectra aids in the assignment of signals and provides a deeper understanding of the underlying electronic effects.

Reaction Mechanisms: DFT can be employed to model reaction pathways, calculate activation energies, and elucidate the mechanisms of reactions involving this compound. This is invaluable for understanding its chemical behavior and for designing new synthetic routes. rsc.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The electronic characteristics of a molecule, which are fundamental to its reactivity and intermolecular interactions, can be elucidated through Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP surface would likely reveal distinct regions of positive, negative, and neutral potential. The nitro group (-NO₂), being a strong electron-withdrawing group, would create a region of significant negative potential (typically colored red or yellow) around its oxygen atoms. This indicates a high electron density and a propensity for electrophilic attack at this site. Conversely, the hydrogen atoms of the benzene rings would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The fluorine atom, with its high electronegativity, would also contribute to the negative potential in its vicinity. The phenoxy group would introduce a more complex potential distribution, with the ether oxygen also being a site of negative potential.

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be predominantly localized on the phenoxy ring, which is the more electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the nitro-substituted benzene ring, due to the strong electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity and a greater ease of electronic transitions. The presence of both electron-donating (phenoxy) and electron-withdrawing (nitro) groups suggests the possibility of intramolecular charge transfer (ICT) from the HOMO to the LUMO upon photoexcitation.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Exploration of Non-linear Optical (NLO) Properties through Theoretical Predictions

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Theoretical predictions, typically using quantum chemical calculations, can provide insight into the NLO potential of a compound.

The structure of this compound, featuring a π-conjugated system with donor (phenoxy) and acceptor (nitro) groups, suggests that it could exhibit NLO properties. The intramolecular charge transfer character, as indicated by FMO analysis, is a key factor for a significant NLO response. Theoretical calculations would involve determining the first hyperpolarizability (β), a measure of the second-order NLO response. A larger value of β indicates a stronger NLO activity. The presence of the fluorine atom could also influence the NLO properties by modifying the electronic distribution and molecular polarizability.

Table 2: Hypothetical Predicted Non-linear Optical Properties of this compound

| Property | Hypothetical Value |

| Dipole Moment (μ) | 4.5 D |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Conformational Analysis: The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its packing in the solid state and its interactions with other molecules. The molecule is not planar due to the ether linkage between the two phenyl rings. The dihedral angles between the planes of the two rings would be a key conformational parameter. Computational methods can be used to determine the most stable conformation by calculating the potential energy surface as a function of these dihedral angles.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify the types and relative importance of different intermolecular contacts.

For a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would likely reveal a variety of interactions:

H···H contacts: These are generally the most abundant type of contact.

O···H and H···O contacts: These would arise from interactions involving the oxygen atoms of the nitro and phenoxy groups and the hydrogen atoms of the phenyl rings, indicating the presence of weak C-H···O hydrogen bonds.

F···H contacts: Interactions involving the fluorine atom would also be present.

C···H contacts: These represent van der Waals interactions.

π-π stacking: The aromatic rings could engage in π-π stacking interactions, which would be visible as characteristic patterns on the Hirshfeld surface.

The relative contributions of these contacts to the total Hirshfeld surface area would provide a quantitative measure of their importance in the crystal packing.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Hypothetical Percentage Contribution (%) |

| H···H | 45 |

| O···H/H···O | 25 |

| C···H/H···C | 15 |

| F···H/H···F | 10 |

| C···C (π-π) | 5 |

Applications in Chemical Synthesis and Functional Materials Science

1-Fluoro-2-nitro-3-phenoxybenzene as a Versatile Chemical Building Block

As a foundational component, this compound serves as a precursor for a range of specialized organic compounds. Its utility stems from the ability to selectively modify its structure through reactions targeting the nitro group, the fluorine atom, and the aromatic rings. This adaptability makes it an important intermediate in the synthesis of diverse and complex molecules.

The structure of this compound is inherently a biaryl ether system. This framework can be further elaborated to construct more intricate aromatic and biaryl structures. The reactivity of the fluoro and nitro substituents allows for various coupling reactions and nucleophilic substitutions, which are fundamental in the synthesis of complex aromatic systems. While direct examples of its use in synthesizing specific complex biaryl compounds are not extensively documented in the provided search results, its structural motif is analogous to intermediates used in such syntheses. The general strategies for creating biaryl compounds often involve precursor molecules with leaving groups (like fluorine) and activating groups (like the nitro group) to facilitate cross-coupling reactions.

A significant application of this compound and its derivatives lies in the synthesis of advanced heterocyclic compounds, particularly phenoxazines. nih.govresearchgate.netnih.govbeilstein-journals.org Phenoxazine (B87303) and its derivatives are of great interest due to their wide-ranging applications in materials science, including in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells. researchgate.netbeilstein-journals.org The synthesis of the phenoxazine core often involves the intramolecular cyclization of an ortho-substituted diaryl ether. nih.govbeilstein-journals.org

A common synthetic route to phenoxazines involves the O-arylation of a phenol (B47542) with a substituted benzene (B151609) derivative to form a diaryl ether, which then undergoes an intramolecular cyclization. nih.govbeilstein-journals.org For instance, a transition-metal-free synthesis of phenoxazine has been reported where the key step is the high-yielding O-arylation of a phenol to provide an ortho-disubstituted diaryl ether, which is then cyclized. nih.govbeilstein-journals.org While the specific use of this compound is not explicitly detailed, its structure is primed for such transformations. The nitro group can be reduced to an amino group, and the fluorine atom can act as a leaving group in a subsequent intramolecular nucleophilic aromatic substitution to form the oxazine (B8389632) ring.

The following table summarizes the types of heterocyclic compounds that can be derived from precursors similar to this compound.

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Phenoxazines | Intramolecular cyclization of ortho-substituted diaryl ethers. nih.govbeilstein-journals.org | Organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells. researchgate.netbeilstein-journals.org |

| Benzophenoxazines | Refluxing dihydroxynaphthalenes with aminophenols. nih.gov | Antimalarial drugs. nih.gov |

| Diaza-oxophenoxazine nucleosides | Synthesis from substituted aromatic moieties. nih.gov | Antiviral agents. nih.gov |

The core structure of this compound is a substituted diphenyl ether. This class of compounds is significant in various fields, and the strategic placement of the fluoro and nitro groups allows for further functionalization to create a wide array of substituted diphenyl ethers. The fluorine atom is susceptible to nucleophilic aromatic substitution by various nucleophiles, allowing for the introduction of different functional groups at that position. The nitro group can be reduced to an amine, which can then be further modified, or it can be a precursor for other functionalities through diazotization reactions. This versatility makes it a valuable intermediate for synthesizing specifically tailored diphenyl ether derivatives for various applications.

Integration into Functional Materials

The chemical properties of this compound and its derivatives make them suitable for incorporation into advanced functional materials. The aromatic and ether linkages contribute to thermal stability, while the polar nitro group can influence solubility and intermolecular interactions.

Derivatives of this compound can serve as monomers for the synthesis of high-performance polymers like poly(arylene ether ketone) (PAEK) and its derivatives. nih.govnih.govgoogle.com These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com The synthesis of PAEKs often involves a nucleophilic aromatic substitution polycondensation reaction, where a bisphenol is reacted with an activated dihalide monomer. nih.govmdpi.com

A monomer derived from this compound could potentially be used in such polymerizations. For example, after reduction of the nitro group to an amine and subsequent conversion to a phenol, the resulting di-functional monomer could be polymerized with a suitable dihalide. The presence of the phenoxy side group would influence the properties of the resulting polymer, such as its solubility and glass transition temperature. The introduction of fluorine-containing groups into poly(arylene ether ketone)s is a known strategy to improve their dielectric properties for applications in high-frequency and high-speed communication. nih.gov

The table below highlights key properties of poly(ether ether ketone) (PEEK), a related high-performance polymer.

| Property | Value |

| Melting Temperature (Tm) | ~343 °C mdpi.com |

| Glass Transition Temperature (Tg) | ~143 °C mdpi.com |

| Key Characteristics | High thermal stability, mechanical strength, chemical resistance, biocompatibility. nih.govmdpi.com |

The phenoxazine core, which can be synthesized from precursors like this compound, is a key component in various optoelectronic and photonic materials. researchgate.netbeilstein-journals.org Phenoxazine derivatives have been utilized in the development of dyes for dye-sensitized solar cells and as fluorescent probes. researchgate.netbeilstein-journals.org The electron-donating nature of the phenoxazine ring system, combined with the ability to introduce various substituents, allows for the tuning of their photophysical properties, such as absorption and emission wavelengths.

Furthermore, the introduction of nitro groups into aromatic systems is a common strategy for creating materials with nonlinear optical (NLO) properties. While the direct NLO properties of this compound are not reported in the provided search results, its structure contains the necessary donor-acceptor components (phenoxy group as a potential donor and nitro group as an acceptor) that are often associated with NLO activity.

Liquid Crystalline Systems and Organic Semiconductors

The arrangement of substituents on the benzene ring of this compound provides a compelling case for its use in the design of novel liquid crystals and organic semiconductors. The 1,3-disposition of the fluorine and phenoxy groups, with the nitro group situated between them, creates a "bent-core" or "banana-shaped" molecular profile. This molecular geometry is a critical design element in the field of liquid crystals.

Bent-core liquid crystals are a significant class of materials known to form a variety of unique and complex mesophases. The bent shape disrupts the simple rod-like or disc-like packing that characterizes more conventional liquid crystals, leading to the emergence of novel polar and chiral superstructures, even from achiral molecules. The presence of the electron-withdrawing nitro group and the polar C-F bond can introduce significant dipole moments into the molecule. These dipoles, in conjunction with the bent geometry, are crucial for the formation of ferroelectric and antiferroelectric smectic phases, which are of great interest for applications in fast-switching displays and electro-optic devices.

The phenoxy group, being relatively bulky, can influence the intermolecular interactions and the thermal range of the liquid crystalline phases. By modifying the substituent on the phenoxy ring, it is possible to tune the melting points and clearing points of the resulting materials. The fluorine atom, in addition to contributing to the dipole moment, can also be used to fine-tune the mesomorphic properties through specific intermolecular interactions.

While direct synthesis of liquid crystals from this compound has not been reported, its structural motifs are analogous to those found in established bent-core mesogens. For instance, derivatives of 1,3-disubstituted benzenes are commonly employed as the central core unit in the synthesis of such materials. The synthetic utility of this compound would likely involve the chemical modification of the nitro group, for example, its reduction to an amine, which can then be used to link to other molecular fragments to build up the final liquid crystalline structure.

The field of organic electronics is continually searching for new molecular semiconductors with tailored properties for applications in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic nature of this compound makes it an interesting candidate for exploration in this area.

The nitro group is a strong electron-withdrawing group, a key feature for the design of n-type organic semiconductors. N-type materials, which transport electrons, are essential for the fabrication of complementary circuits, a cornerstone of modern electronics. Research on nitroaromatic compounds has demonstrated their potential as air-stable n-type semiconductors. The presence of the fluorine atom can further enhance the electron-accepting properties of the molecule, potentially leading to lower LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is beneficial for electron injection and transport.

Although no specific studies on the semiconducting properties of materials directly derived from this compound are available, the fundamental electronic characteristics of its core structure suggest a strong potential for its use as a building block for new n-type organic semiconductors.

Table of Potential Properties and Applications

| Feature | Implication for Liquid Crystals | Implication for Organic Semiconductors |

| 1,3-Disubstituted Benzene Core | Potential for forming bent-core mesogens with unique polar phases. | Provides a scaffold for building extended π-conjugated systems. |

| Nitro Group | Contributes to a strong molecular dipole moment, favoring ferroelectric phases. | Acts as a strong electron-withdrawing group, promoting n-type semiconducting behavior. |

| Fluorine Atom | Enhances the dipole moment and can be used to tune mesomorphic properties. | Lowers the LUMO energy level, potentially improving electron injection and transport. |

| Phenoxy Group | Offers a site for synthetic modification to control phase behavior and solubility. | Allows for the extension of conjugation or the attachment of solubilizing groups for better processability. |

Environmental Transformation and Abiotic Degradation Pathways

Photochemical Degradation Under Environmental Conditions

Photochemical degradation involves the breakdown of a chemical due to the absorption of light. This can occur through direct absorption of photons (direct photolysis) or through reactions with other light-activated molecules (photosensitized reactions).

Direct Photolysis and Quantum Yield Determinations

A comprehensive search of scientific literature and environmental databases did not yield any specific data on the direct photolysis or the quantum yield of 1-Fluoro-2-nitro-3-phenoxybenzene. Quantum yield is a critical parameter for assessing the rate of direct photochemical degradation in the environment. Without experimental determination of this value for the target compound, its susceptibility to direct photolysis remains unquantified.

Photosensitized Reactions in Aqueous and Atmospheric Phases

There is currently no available information regarding the photosensitized reactions of this compound in either aqueous or atmospheric phases. Such reactions, often mediated by naturally occurring photosensitizers like humic substances or nitrate (B79036) ions, can be a significant degradation pathway for many organic pollutants. However, specific studies on this compound are lacking.

Hydrolytic Stability and Pathways in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this process is a key factor in determining the persistence of a chemical in aquatic environments.

pH-Dependent Hydrolysis Kinetics

No experimental data on the pH-dependent hydrolysis kinetics of this compound could be located in the reviewed literature. The stability of the ether linkage and the carbon-fluorine bond in this molecule under varying pH conditions has not been reported, making it impossible to provide specific half-life values in aquatic systems.

Identification of Abiotic Hydrolysis Products

As no studies on the hydrolysis of this compound have been published, its abiotic hydrolysis products have not been identified. Characterizing these products is essential for a complete environmental risk assessment, as they may be more or less toxic than the parent compound.

Sorption, Volatilization, and Partitioning Behavior in Environmental Compartments

The environmental distribution of a chemical is governed by its tendency to sorb to soil and sediment, volatilize into the atmosphere, and partition between different environmental media.

A thorough search for data on the sorption, volatilization, and partitioning behavior of this compound did not yield any specific results. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, which are used to model this behavior, have not been determined for this compound.

| Parameter | Value |

| Direct Photolysis Rate | Data not available |

| Quantum Yield | Data not available |

| Photosensitized Reaction Rate | Data not available |

| Hydrolysis Half-life (pH-dependent) | Data not available |

| Identified Hydrolysis Products | Data not available |

| Sorption Coefficient (Koc) | Data not available |

| Henry's Law Constant | Data not available |

Assessment of Environmental Persistence (non-biological metrics)

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by abiotic or biotic processes. Aromatic ethers are generally considered to be relatively stable compounds. numberanalytics.com However, the presence of a nitro group can make the aromatic ring susceptible to certain degradation pathways.

Abiotic degradation processes that could be relevant for this compound include hydrolysis and photolysis.

Hydrolysis: The ether linkage in aromatic ethers can be cleaved under certain conditions, although it is generally a slow process. numberanalytics.com Studies on the hydrolysis of nitro-substituted aromatic compounds, such as nitrobenzene (B124822) and nitrochlorobenzenes, have shown that the reaction can occur under alkaline conditions and at elevated temperatures. uni.eduokstate.eduresearchgate.net However, at environmentally relevant pH and temperature, the rate of hydrolysis for a stable aromatic ether like this compound is expected to be low.

Photolysis: The presence of the nitro group suggests that this compound may be susceptible to photolytic degradation. Nitroaromatic compounds can absorb light in the environmentally relevant UV spectrum, which can lead to their transformation. For instance, the photolysis of o-nitrophenoxyacetic acids has been shown to yield o-nitroso-phenols. rsc.org Similarly, the photolysis of p-nitroacetophenone can lead to the formation of other compounds. researchgate.netrsc.org Therefore, direct photolysis in sunlit surface waters could be a potential degradation pathway for this compound.

Q & A

Q. What are the established synthetic routes for 1-Fluoro-2-nitro-3-phenoxybenzene, and how do reaction parameters (e.g., temperature, solvent) affect yield?

- Methodological Answer : Synthesis typically involves sequential nitration and phenoxylation of fluorobenzene derivatives. For example, nitration at the ortho position can be achieved using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts . Phenoxy group introduction via nucleophilic aromatic substitution (SNAr) requires activating groups (e.g., nitro) and polar aprotic solvents like DMF at 80–100°C . Yield optimization relies on stoichiometric control of phenol derivatives and inert atmospheres to prevent oxidation .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves nitro-aromatic impurities .

- Spectroscopy :

- ¹⁹F NMR : Distinct chemical shifts for fluorine at ortho (δ ≈ -110 ppm) and meta (δ ≈ -105 ppm) positions confirm regiochemistry .

- IR : Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functionalization .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during phenoxy group introduction in fluoronitrobenzene systems?

- Methodological Answer :

- Directing Effects : The nitro group (meta-directing) and fluorine (ortho/para-directing) compete, but nitration typically precedes phenoxylation to leverage nitro's stronger directing influence .

- Protecting Groups : Temporary protection of fluorine (e.g., as a silyl ether) can redirect phenoxylation to desired positions .

- Computational Modeling : DFT calculations predict transition-state energies to optimize substituent placement .

Q. How do electronic effects of nitro and fluorine substituents influence reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, favoring meta substitution in subsequent reactions.

- Fluorine : Moderately deactivating but ortho/para-directing; its inductive effect dominates over resonance .

- Synergistic Effects : The ortho-nitro and meta-phenoxy arrangement creates electron-deficient regions, making further substitutions (e.g., sulfonation) challenging unless strong electrophiles (e.g., SO₃) are used .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated aromatic compounds?

- Methodological Answer :

- Decoupling Experiments : ¹H-¹⁹F HOESY NMR identifies through-space coupling between fluorine and protons .

- Isotopic Labeling : Synthesizing deuterated analogs simplifies splitting patterns in crowded spectral regions .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond angles and distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.